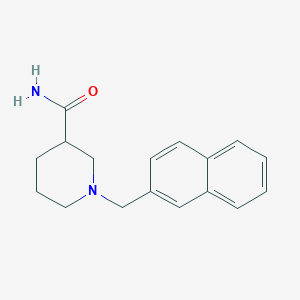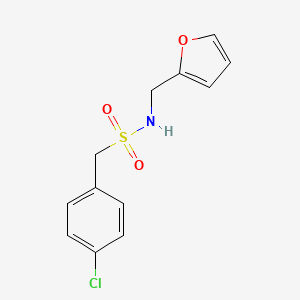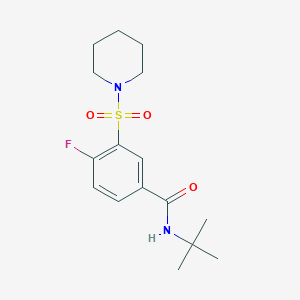![molecular formula C14H9N5O B5108138 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, also known as PDPK1 inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves the inhibition of this compound, which is a key regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of this compound by this compound leads to the downregulation of Akt phosphorylation, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that this compound inhibits tumor growth in xenograft models of breast and lung cancer.
実験室実験の利点と制限
One of the main advantages of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its potency and selectivity as a this compound inhibitor. This allows for the specific targeting of the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile. One potential direction is the development of more potent and selective this compound inhibitors with improved solubility and bioavailability. Another direction is the investigation of the combination of this compound with other anticancer agents to enhance its efficacy. Additionally, the role of this compound in other cellular processes, such as glucose metabolism and autophagy, can also be explored to identify new therapeutic targets for various diseases.
合成法
The synthesis of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions. The initial step involves the reaction of 2,4-dichloro-5-nitrobenzonitrile with 6-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base, such as potassium carbonate, to form 2,4-dichloro-5-(6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)benzonitrile. This intermediate is then subjected to a nucleophilic substitution reaction with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the final product, this compound.
科学的研究の応用
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been extensively used in scientific research as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (this compound). This compound is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of this compound by this compound has been shown to induce apoptosis in cancer cells, suggesting its potential application as an anticancer agent.
特性
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-11-2-4-12(5-3-11)20-14-8-13(16-10-17-14)19-7-1-6-18-19/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDWHKSGMEULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)


![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5108089.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)


![2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5108118.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)


![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)
